molecular formula C13H15N5O3 B2956932 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide CAS No. 2034492-63-0

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide

Cat. No.: B2956932
CAS No.: 2034492-63-0
M. Wt: 289.295
InChI Key: GXMSPSXNLAXSHI-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative characterized by a pyridazinone core substituted with a cyclopropyl group at position 3 and an acetamide side chain linked to a 5-methyl-1,3,4-oxadiazole methyl group. The cyclopropyl moiety may enhance metabolic stability and influence steric interactions with biological targets, while the 1,3,4-oxadiazole ring is known for its hydrogen-bonding capacity and role in modulating solubility and bioavailability .

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-8-15-16-12(21-8)6-14-11(19)7-18-13(20)5-4-10(17-18)9-2-3-9/h4-5,9H,2-3,6-7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMSPSXNLAXSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes.

    Formation of the Oxadiazole Moiety: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Final Coupling Step: The final step involves coupling the pyridazinone intermediate with the oxadiazole derivative using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted acetamides, and various functionalized oxadiazole compounds.

Scientific Research Applications

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share core heterocyclic frameworks (e.g., pyridazinone, pyrimidine, or oxadiazole) but differ in substituents, which critically influence their physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
Target Compound: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide Pyridazinone Cyclopropyl, 5-methyl-1,3,4-oxadiazole ~350 (estimated) Hypothesized enzyme modulation (e.g., kinase inhibition)
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide Benzo[e][1,4]diazepin Pyrimido[4,5-d]pyrimidin, butenyl ~700 (estimated) Potential kinase inhibitor (structural similarity to ATP-competitive inhibitors)
N-[3-Cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-(2,4-dichlorophenoxy)acetamide Pyrimidinone Cyclopropyl, dichlorophenoxy ~450 (estimated) Antimicrobial activity (dichlorophenoxy enhances membrane penetration)
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Pyridazinone Pyrrolidin, cyclopropyl 445.2 (MS data) Anticancer activity (ferroptosis induction inferred from structural motifs)

Key Findings from Comparative Analysis

Structural Flexibility vs. Bioactivity: The target compound’s 1,3,4-oxadiazole group may improve solubility compared to analogs with bulkier substituents like dichlorophenoxy (e.g., ), which could enhance membrane permeability but reduce metabolic stability.

Target Specificity: Pyridazinone-based analogs (target compound and ) are linked to enzyme inhibition (e.g., kinases or oxidoreductases), whereas benzo[e][1,4]diazepin derivatives () may target nucleic acid synthesis due to extended planar structures.

Pharmacological Potential: Compounds with pyridazinone cores (target compound, ) show promise in cancer research, particularly in ferroptosis induction, a mechanism highlighted in oral squamous cell carcinoma studies . Dichlorophenoxy-containing analogs () exhibit broader antimicrobial activity, likely due to hydrophobic interactions with microbial membranes .

Biological Activity

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. Its unique structural features suggest a variety of pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5O2C_{15}H_{17}N_{5}O_{2} with a molecular weight of approximately 299.334 g/mol. The structure includes a cyclopropyl group, a pyridazinone moiety, and an oxadiazole substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The presence of the oxadiazole moiety is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Microorganism Activity Reference
Staphylococcus aureusStrong bactericidal effect
Escherichia coliModerate activity
Candida albicansInhibitory effect

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicate varying degrees of cytotoxic effects on different cell lines:

Cell Line IC50 (µM) Effect
L929 (normal fibroblast)>100Minimal cytotoxicity
A549 (lung cancer)25Moderate cytotoxicity
HepG2 (liver cancer)30Moderate cytotoxicity

These findings suggest that while the compound may have therapeutic potential against certain cancer cell lines, it exhibits low toxicity towards normal cells.

Other Biological Activities

In addition to antimicrobial and cytotoxic effects, preliminary studies suggest that this compound may also possess:

  • Anticonvulsant Properties : Similar compounds have shown effectiveness in models of induced seizures.

Case Studies

A recent study focused on synthesizing derivatives of 1,3,4-oxadiazole and assessing their biological activities. Among these derivatives, some exhibited enhanced antimicrobial activity compared to established antibiotics like ciprofloxacin. This suggests that modifications to the oxadiazole structure can lead to compounds with superior efficacy against resistant strains .

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